molecular formula C13H19BrN2O2S B1384966 1-(5-Bromo-4-methanesulfonyl-2-methylphenyl)-1,4-diazepane CAS No. 1020722-24-0

1-(5-Bromo-4-methanesulfonyl-2-methylphenyl)-1,4-diazepane

Cat. No.: B1384966
CAS No.: 1020722-24-0
M. Wt: 347.27 g/mol
InChI Key: IGYSNLMZXSZNPQ-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-methanesulfonyl-2-methylphenyl)-1,4-diazepane is a chemical compound with the molecular formula C13H19BrN2O2S. It is known for its unique structure, which includes a bromine atom, a methyl group, and a methylsulfonyl group attached to a phenyl ring, along with a diazepane ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-(5-Bromo-4-methanesulfonyl-2-methylphenyl)-1,4-diazepane involves several steps. One common synthetic route includes the following steps:

    Methylation: The addition of a methyl group to the phenyl ring.

    Sulfonylation: The attachment of a methylsulfonyl group to the phenyl ring.

    Formation of Diazepane Ring: The final step involves the formation of the diazepane ring through a series of cyclization reactions.

Chemical Reactions Analysis

1-(5-Bromo-4-methanesulfonyl-2-methylphenyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-4-methanesulfonyl-2-methylphenyl)-1,4-diazepane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-methanesulfonyl-2-methylphenyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the diazepane ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

1-(5-Bromo-4-methanesulfonyl-2-methylphenyl)-1,4-diazepane can be compared with similar compounds, such as:

    1-(5-Bromo-2-methyl-4-methylsulfonylphenyl)-piperazine: This compound has a piperazine ring instead of a diazepane ring, which affects its chemical properties and biological activity.

    1-(5-Bromo-2-methyl-4-methylsulfonylphenyl)-homopiperazine: This compound has a homopiperazine ring, which also influences its reactivity and applications.

The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(5-bromo-2-methyl-4-methylsulfonylphenyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S/c1-10-8-13(19(2,17)18)11(14)9-12(10)16-6-3-4-15-5-7-16/h8-9,15H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYSNLMZXSZNPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N2CCCNCC2)Br)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301151203
Record name 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]hexahydro-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020722-24-0
Record name 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]hexahydro-1H-1,4-diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020722-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]hexahydro-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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